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Compound of Interest

Compound Name: Rebalance

Cat. No.: B12800153 Get Quote

This guide provides an objective comparison of the Rebalance compound (sulfadiazine and

pyrimethamine) with its primary alternatives for the treatment of Equine Protozoal

Myeloencephalitis (EPM). The information presented is based on available independent

validation studies and clinical trial data to assist researchers, scientists, and drug development

professionals in their evaluation of these therapeutic agents.

Overview of EPM Treatments
Equine Protozoal Myeloencephalitis is a neurological disease in horses primarily caused by the

protozoan Sarcocystis neurona. Treatment focuses on antiprotozoal drugs that can cross the

blood-brain barrier to eliminate the parasite from the central nervous system. The FDA has

approved three primary treatments for EPM:

Rebalance®: A combination of sulfadiazine and pyrimethamine.

Marquis®: Ponazuril

Protazil®: Diclazuril

In addition to these FDA-approved options, veterinarians may use compounded formulations,

such as a combination of decoquinate and levamisole.
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The following tables summarize the quantitative data from clinical studies on the FDA-approved

treatments for EPM. It is important to note that these data are derived from separate studies

and not from a single head-to-head comparative trial.
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Treatment
Active

Ingredient(s)

Reported

Efficacy

(Success Rate)

Treatment

Duration

Key Adverse

Effects

Rebalance®
Sulfadiazine &

Pyrimethamine

61.5% of horses

were considered

treatment

successes in a

field

effectiveness

study[1]. Other

sources suggest

a 60-70%

success rate[2].

90 to 270 days[1]

[3].

Anemia,

leukopenia,

neutropenia,

thrombocytopeni

a, decreased

appetite, loose

stools, mild

colic[1].

Marquis® Ponazuril

62% of horses

met the criteria

for successful

treatment in a

clinical study[4]

[5][6].

28 days[4][5][6].

Loose feces,

sporadic

inappetence,

weight loss, and

moderate edema

in the uterine

epithelium have

been observed in

animal safety

studies.

Protazil® Diclazuril

Efficacy is

reported to be

similar to other

FDA-approved

treatments, with

clinical

improvement

rates in the

range of 60-70%

[7][8].

28 days[9].

Generally well-

tolerated with a

good safety

margin.
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Mechanism of Action: Signaling Pathway
The Rebalance compound utilizes a synergistic combination of sulfadiazine and

pyrimethamine to inhibit folic acid synthesis in Sarcocystis neurona at two distinct points. This

dual blockade is crucial for halting the parasite's replication and survival.

Sarcocystis neurona Folic Acid Synthesis Pathway

p-Aminobenzoic Acid (PABA)

Dihydropteroic Acid
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Synthase
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Tetrahydrofolic Acid
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Pyrimethamine
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Folic acid synthesis inhibition by Rebalance.

Experimental Protocols
Below are summaries of the methodologies used in key clinical trials for the FDA-approved

EPM treatments.

Rebalance® (Sulfadiazine and Pyrimethamine) Field
Effectiveness Study

Study Design: A multi-site, randomized field effectiveness evaluation of two dose levels of

Rebalance® Antiprotozoal Oral Suspension. The study utilized historical controls.[3]

Animals: 97 horses of various breeds and ages were enrolled in the study.[3]

Dosage and Administration: Horses were randomly assigned to one of two treatment groups:

1) 20 mg/kg sulfadiazine and 1 mg/kg pyrimethamine daily (1X dose), or 2) 40 mg/kg

sulfadiazine and 2 mg/kg pyrimethamine daily (2X dose). The oral suspension was

administered for a minimum of 90 days.[1][3]
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Evaluation: A physical and neurological examination, along with a complete blood profile,

was conducted at the end of each 30-day treatment period for the first 90 days. At the end of

the 90-day period, a videotaped neurological assessment and analysis of cerebrospinal fluid

(CSF) and serum samples were performed. Treatment could be extended in 30-day

increments up to 270 days based on clinical improvement and CSF immunoblot analysis.[1]

Outcome Measures: Treatment success was based on the degree of clinical improvement

and the results of the CSF immunoblot analysis on day 90 and beyond.[1]

Marquis® (Ponazuril) Clinical Trial
Study Design: A randomized clinical trial to assess the efficacy of ponazuril for naturally

occurring EPM.[5][6]

Animals: 101 horses with EPM were included in the study.[5][6]

Dosage and Administration: Horses were randomly allocated to receive ponazuril 15% oral

paste at either 5 mg/kg or 10 mg/kg body weight for 28 consecutive days.[5][6]

Evaluation: Horses were evaluated clinically and through analysis of blood and cerebrospinal

fluid (CSF) before treatment, at 28 days, and at 118 days after the start of treatment.[5][6]

Outcome Measures: Clinical success was defined as an improvement in the neurologic

score by at least one grade (on a 0 to 5 scale) or conversion to a negative status on the

Western blot for S. neurona antibodies in the CSF by 90 days after treatment cessation.[5][6]

Experimental Workflow for a Typical EPM Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating an EPM

therapeutic.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://veteriankey.com/clinical-trial-design-and-access-to-clinical-research-studies/
https://veteriankey.com/clinical-trial-design-and-access-to-clinical-research-studies/
https://pubmed.ncbi.nlm.nih.gov/19746664/
https://madbarn.com/research/efficacy-of-ponazuril-15-oral-paste-as-a-treatment-for-equine-protozoal-myeloencephalitis/
https://pubmed.ncbi.nlm.nih.gov/19746664/
https://madbarn.com/research/efficacy-of-ponazuril-15-oral-paste-as-a-treatment-for-equine-protozoal-myeloencephalitis/
https://pubmed.ncbi.nlm.nih.gov/19746664/
https://madbarn.com/research/efficacy-of-ponazuril-15-oral-paste-as-a-treatment-for-equine-protozoal-myeloencephalitis/
https://pubmed.ncbi.nlm.nih.gov/19746664/
https://madbarn.com/research/efficacy-of-ponazuril-15-oral-paste-as-a-treatment-for-equine-protozoal-myeloencephalitis/
https://pubmed.ncbi.nlm.nih.gov/19746664/
https://madbarn.com/research/efficacy-of-ponazuril-15-oral-paste-as-a-treatment-for-equine-protozoal-myeloencephalitis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12800153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generalized EPM Clinical Trial Workflow

Horse Screening and Enrollment
(Neurological Exam, CSF/Serum Analysis)

Randomization
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(e.g., Rebalance®) Alternative/Placebo Group

Treatment Administration
(Specified Duration)

Regular Monitoring
(Clinical Exams, Bloodwork)

Post-Treatment Evaluation
(Neurological Score, CSF/Serum Analysis)

Data Analysis and
Efficacy Determination
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Generalized workflow for an EPM clinical trial.

Conclusion
The available data from independent and manufacturer-sponsored studies indicate that

Rebalance® (sulfadiazine and pyrimethamine), Marquis® (ponazuril), and Protazil® (diclazuril)

all demonstrate comparable efficacy in the treatment of Equine Protozoal Myeloencephalitis,

with success rates generally reported in the 60-70% range. The primary differences between

these treatments lie in their duration of administration, cost, and potential side effect profiles.

The synergistic action of sulfadiazine and pyrimethamine in Rebalance® provides a dual-front

attack on the folic acid synthesis pathway of Sarcocystis neurona. The choice of treatment

should be made in consultation with a veterinarian, considering the specific clinical

presentation of the horse and other relevant factors. Further head-to-head comparative studies
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would be beneficial for a more definitive assessment of the relative performance of these

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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